molecular formula C8H10N2O5 B1312360 Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate CAS No. 98629-84-6

Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate

Cat. No.: B1312360
CAS No.: 98629-84-6
M. Wt: 214.18 g/mol
InChI Key: WSRMGMQDTGFFGM-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate (CAS 98629-84-6) is a high-purity chemical compound with the molecular formula C8H10N2O5 and a molecular weight of 214.18 g/mol . This reagent belongs to the class of tetrahydro-2,4,6-trioxopyrimidine derivatives, also known as N-ethoxycarbonylmethylbarbituric acid . Compounds featuring the 2,4,6-trioxotetrahydropyrimidine (barbituric acid) scaffold are of significant research interest in medicinal chemistry. Recent scientific literature highlights that this core structure is a key pharmacophore in the development of novel inhibitors for enzymes like the branched-chain amino acid transaminases (BCATs) . BCAT enzymes play a critical role in the metabolism of various cancers, making inhibitors based on this structure valuable tools for probing tumor metabolism and pathogenesis . Researchers utilize this ester as a versatile synthetic intermediate or building block for further chemical exploration. For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(2,4,6-trioxo-1,3-diazinan-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5/c1-2-15-7(13)4-10-6(12)3-5(11)9-8(10)14/h2-4H2,1H3,(H,9,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRMGMQDTGFFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453469
Record name Ethyl (2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98629-84-6
Record name Ethyl (2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate (CAS No. 98629-84-6), a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trioxo group that may contribute to its pharmacological properties. This article explores the biological activity of this compound through a review of relevant literature and research findings.

  • Molecular Formula : C8_8H10_{10}N2_2O5_5
  • Molecular Weight : 214.18 g/mol
  • Structural Characteristics : The compound features a tetrahydropyrimidine ring with three keto groups, which are hypothesized to play a role in its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of trioxotetrahydropyrimidines exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains in vitro. For instance, studies have highlighted its potential against Gram-positive and Gram-negative bacteria, suggesting that the compound disrupts bacterial cell wall synthesis or function.

Anticancer Properties

The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. A notable case study involved testing against human breast cancer cells, where the compound demonstrated a dose-dependent reduction in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Neuroprotective Effects

Recent investigations have proposed neuroprotective properties for this compound. In animal models of neurodegeneration, this compound exhibited a reduction in oxidative stress markers and inflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress

Case Study: Anticancer Activity

In a study published by Khalil et al., this compound was tested on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability at concentrations above 50 µM after 48 hours of treatment. The underlying mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Receptor Interaction : Potential interactions with specific cellular receptors could modulate signaling pathways related to growth and apoptosis.
  • Oxidative Stress Modulation : By reducing reactive oxygen species (ROS), the compound may protect cells from oxidative damage.

Comparison with Similar Compounds

Pyrimidine-Based Analogues

Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate belongs to a broader class of pyrimidine derivatives modified with ester or carboxylic acid functionalities. Key analogues include:

Compound Name CAS No. Molecular Formula Key Functional Groups Similarity Score Key Differences Source
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate 4113-98-8 C₈H₁₀N₂O₄ Two oxo groups, ester 0.88 One fewer oxo group on the pyrimidine ring
2-(2,6-Dioxo-2,3-dihydropyrimidin-1(6H)-yl)acetic acid 14383-43-8 C₆H₆N₂O₄ Carboxylic acid, two oxo groups 0.94 Acidic -COOH group replaces ethyl ester
Ethyl 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoate (238) N/A C₁₃H₁₂N₂O₅ Benzoyl ester, trioxo-pyrimidine N/A Aromatic benzoate substituent

Key Findings :

  • The similarity score (calculated via structural algorithms) highlights Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate (CAS 4113-98-8) as the closest analogue, differing only in the number of oxo groups .
  • Compound 238 (Ethyl 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoate) shares the trioxo-pyrimidine core but incorporates a benzoyl group, which may enhance π-π stacking interactions in drug-receptor binding .

Heterocyclic Analogues with Modified Cores

Several imidazole-based esters share functional similarities with the target compound but differ in their heterocyclic cores:

Compound Name Key Features Biological Relevance Source
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate Diphenyl-substituted imidazole Anticancer activity (in-silico studies)
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Chlorophenyl substituent Enhanced binding affinity in kinase inhibition assays
Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate CF₃-substituted aromatic ring Improved metabolic stability due to fluorine


Key Findings :

  • Imidazole derivatives (e.g., compounds A–F in ) exhibit higher structural diversity due to variable aryl substitutions, enabling tailored pharmacological properties.
  • The trifluoromethyl group in compound E (Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate) enhances lipophilicity and resistance to oxidative metabolism compared to pyrimidine-based esters .

Thioether and Sulfur-Containing Analogues

Sulfur-modified pyrimidines demonstrate distinct reactivity and applications:

Compound Name CAS No. Key Modifications Application Source
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) N/A Thioether, thietane ring Antimicrobial agent
Ethyl 2-(7-ethyl-6-oxohexahydro-1H-pyrazino[1,2-c]pyrimidin-2-yl)acetate 1791402-87-3 Pyrazino-pyrimidine hybrid Neurological drug candidate

Key Findings :

  • Compound 1 (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) incorporates a thioether linkage , which may improve membrane permeability in antimicrobial applications .

Research Implications and Limitations

  • Applications : Pyrimidine esters are explored in drug discovery (e.g., kinase inhibitors) and materials science (coordination polymers) .
  • Limitations : Commercial discontinuation (e.g., ) and synthetic challenges (e.g., low yields in sulfur-containing analogues ) hinder large-scale studies.

Preparation Methods

Alkylation of Barbituric Acid with Ethyl Chloroacetate

The most common and direct synthetic route to this compound involves the N-alkylation of barbituric acid with ethyl chloroacetate under basic conditions. This method is well-documented and involves the following steps:

  • Reactants: Barbituric acid (2,4,6-trioxotetrahydropyrimidine) and ethyl chloroacetate.
  • Base: Anhydrous potassium carbonate or other suitable bases to deprotonate the nitrogen of barbituric acid.
  • Solvent: Dry dimethylformamide (DMF) or ethanol.
  • Conditions: Stirring or refluxing the mixture for several hours (typically 4–6 hours).
  • Workup: Cooling the reaction mixture, pouring into ice-cold water to precipitate the product, filtration, and recrystallization from ethanol.

Example from literature:

  • 2-Mercapto-3-phenylquinazolin-4-one derivatives were alkylated with ethyl chloroacetate in dry DMF with potassium carbonate, refluxed for 5 hours, yielding the ethyl 2-substituted acetate derivatives in 65% yield after recrystallization.

  • Similarly, barbituric acid derivatives undergo N-alkylation with ethyl chloroacetate under reflux in ethanol or DMF, yielding the desired ethyl 2-(barbituric acid N-substituted)acetate compounds with yields ranging from 60% to 85%.

Condensation Reactions Involving Barbituric Acid Derivatives

Alternative methods involve multicomponent condensation reactions where barbituric acid or its derivatives react with aldehydes and amines in aqueous or alcoholic media, sometimes catalyzed by acids or under catalyst-free conditions, to form functionalized pyrimidinone derivatives that can be further alkylated or modified to yield this compound analogs.

  • A green chemistry approach reported catalyst-free, water-mediated condensation of barbituric acid with amines and aldehydes, producing functionalized pyrimidine derivatives under mild conditions.

  • These intermediates can be further reacted with ethyl chloroacetate or ethyl cyanoacetate to introduce the ethyl acetate moiety at the nitrogen position, yielding the target compound or its analogs.

Reflux and Purification

  • Reflux times typically range from 4 to 6 hours depending on the reactants and solvent system.
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration.
  • Washing with water removes impurities.
  • Recrystallization from ethanol or ethanol-water mixtures is used to purify the compound.
  • Yields reported vary from 60% to 85%, with melting points consistent with literature values confirming purity.

Data Table Summarizing Preparation Conditions and Yields

Entry Starting Material(s) Base/ Catalyst Solvent Temperature/Time Yield (%) Purification Method Reference
1 Barbituric acid + Ethyl chloroacetate K2CO3 Dry DMF Reflux, 5 h 65 Recrystallization (EtOH)
2 Barbituric acid + Ethyl cyanoacetate None (reflux) Ethanol Reflux, 5 h 63 Recrystallization (EtOH)
3 Barbituric acid + Aldehyde + Amine None (catalyst-free) Water Ambient, 14–16 h 75–83 Filtration, recrystallization
4 2-Mercapto-3-phenylquinazolin-4-one + Ethyl chloroacetate K2CO3 Dry DMF Reflux, 5 h 65 Recrystallization (EtOH)

Research Findings and Analytical Data

  • Elemental Analysis: Confirmed the expected composition of carbon, hydrogen, nitrogen, and oxygen consistent with the molecular formula of this compound and related derivatives.

  • FTIR Spectroscopy: Characteristic bands include:

    • Strong C=O stretching vibrations around 1700–1730 cm⁻¹ (ester and ketone carbonyls).
    • N-H stretching bands near 3200–3300 cm⁻¹.
    • C-N and C=C aromatic stretches in the 1500–1600 cm⁻¹ region.
  • NMR Spectroscopy: Proton NMR typically shows:

    • Singlet for the methylene protons adjacent to nitrogen (~4.0–4.5 ppm).
    • Quartet and triplet signals for the ethyl ester group (~4.1 ppm for CH2 and ~1.2 ppm for CH3).
    • Aromatic or heterocyclic protons depending on substitution patterns.
  • Melting Points: Reported melting points for purified compounds range from 200°C to 275°C depending on substituents and purity, consistent with literature values.

Q & A

Q. What are the recommended synthesis routes for Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate?

Answer: A common synthesis strategy involves condensation reactions between tetrahydropyrimidine derivatives and ethyl chloroacetate. For example, analogous compounds (e.g., pyrimidine or pyridazine derivatives) are synthesized via nucleophilic substitution or cyclization reactions. Ethyl chloroacetate acts as an alkylating agent, reacting with the nitrogen atom in the tetrahydropyrimidinone core. Post-reaction purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Answer:

  • FT-IR : Identifies functional groups (e.g., C=O stretches at ~1664 cm⁻¹, C-N stretches at ~1179 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm molecular structure, with characteristic shifts for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and pyrimidinone protons .
  • Elemental Analysis : Validates purity (e.g., calculated vs. found values for C, H, N) .
  • Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .

Q. What safety protocols are critical during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .
  • Storage : Keep in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (e.g., SHELX-2018) provides precise bond lengths, angles, and tautomeric configurations. For instance, SHELXL’s robust refinement algorithms can distinguish between keto-enol tautomers by analyzing electron density maps and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Crystallographic software suites (e.g., Olex2) integrate SHELX workflows for structure validation .

Q. How do computational methods complement experimental data in understanding electronic properties?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model electronic transitions, frontier molecular orbitals, and charge distribution. These simulations align with experimental UV-Vis and NMR data to predict reactivity and tautomeric stability. For example, HOMO-LUMO gaps can rationalize nucleophilic/electrophilic sites, guiding synthetic modifications .

Q. What strategies address discrepancies between spectroscopic and crystallographic data?

Answer:

  • Tautomer Analysis : Compare experimental FT-IR (C=O/C-N stretches) with crystallographically observed keto/enol forms. Dynamic NMR can detect tautomeric equilibria in solution .
  • Multivariate Statistics : Use Principal Component Analysis (PCA) to correlate spectral and structural datasets.
  • Synchrotron Studies : High-resolution XRD at synchrotron facilities resolves subtle structural features missed by lab-based instruments .

Methodological Tables

Q. Table 1: Key Safety Data for this compound

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute ToxicityCategory 4 (Oral)Avoid ingestion; use PPE
Skin IrritationCategory 2Wear nitrile gloves
Eye DamageCategory 2ASafety goggles required

Q. Table 2: Synthesis and Characterization Workflow

StepMethodKey Parameters
SynthesisCondensation with ethyl chloroacetateReflux in THF, 12–24 h
PurificationColumn chromatographySilica gel, EtOAc/Hexane (3:7)
CharacterizationSC-XRD with SHELXLR-factor < 0.05

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